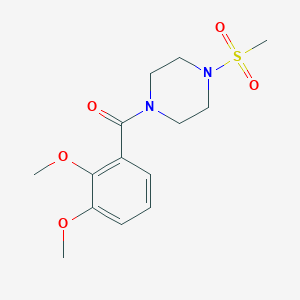
(2,3-Dimethoxy-phenyl)-(4-methanesulfonyl-piperazin-1-yl)-methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3-Dimethoxy-phenyl)-(4-methanesulfonyl-piperazin-1-yl)-methanone, also known as MPMP, is a synthetic compound with potential therapeutic applications. This molecule has been the subject of scientific research due to its unique structure and potential biological activity.
Mecanismo De Acción
The mechanism of action of (2,3-Dimethoxy-phenyl)-(4-methanesulfonyl-piperazin-1-yl)-methanone is not fully understood. However, studies have shown that (2,3-Dimethoxy-phenyl)-(4-methanesulfonyl-piperazin-1-yl)-methanone may inhibit the growth of cancer cells by inducing apoptosis. (2,3-Dimethoxy-phenyl)-(4-methanesulfonyl-piperazin-1-yl)-methanone has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, (2,3-Dimethoxy-phenyl)-(4-methanesulfonyl-piperazin-1-yl)-methanone has been shown to have antioxidant properties by scavenging free radicals.
Biochemical and Physiological Effects:
Studies have shown that (2,3-Dimethoxy-phenyl)-(4-methanesulfonyl-piperazin-1-yl)-methanone has a variety of biochemical and physiological effects. (2,3-Dimethoxy-phenyl)-(4-methanesulfonyl-piperazin-1-yl)-methanone has been shown to inhibit the growth of cancer cells, reduce inflammation, and scavenge free radicals. Additionally, (2,3-Dimethoxy-phenyl)-(4-methanesulfonyl-piperazin-1-yl)-methanone has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2,3-Dimethoxy-phenyl)-(4-methanesulfonyl-piperazin-1-yl)-methanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. Additionally, (2,3-Dimethoxy-phenyl)-(4-methanesulfonyl-piperazin-1-yl)-methanone has been shown to have potential therapeutic applications, making it an attractive target for drug development. However, there are also limitations to using (2,3-Dimethoxy-phenyl)-(4-methanesulfonyl-piperazin-1-yl)-methanone in lab experiments. Its mechanism of action is not fully understood, and its potential side effects are not well characterized.
Direcciones Futuras
There are several future directions for research on (2,3-Dimethoxy-phenyl)-(4-methanesulfonyl-piperazin-1-yl)-methanone. One potential direction is to further investigate its mechanism of action. Understanding how (2,3-Dimethoxy-phenyl)-(4-methanesulfonyl-piperazin-1-yl)-methanone works at the molecular level could lead to the development of more effective therapies. Another potential direction is to explore the use of (2,3-Dimethoxy-phenyl)-(4-methanesulfonyl-piperazin-1-yl)-methanone in combination with other drugs. Combining (2,3-Dimethoxy-phenyl)-(4-methanesulfonyl-piperazin-1-yl)-methanone with other drugs could enhance its therapeutic efficacy. Finally, more studies are needed to fully characterize the potential side effects of (2,3-Dimethoxy-phenyl)-(4-methanesulfonyl-piperazin-1-yl)-methanone. Understanding its safety profile is essential for its future use in clinical settings.
Conclusion:
In conclusion, (2,3-Dimethoxy-phenyl)-(4-methanesulfonyl-piperazin-1-yl)-methanone is a synthetic compound with potential therapeutic applications. Its unique structure and potential biological activity have made it the subject of scientific research. Studies have shown that (2,3-Dimethoxy-phenyl)-(4-methanesulfonyl-piperazin-1-yl)-methanone has antitumor, anti-inflammatory, and antioxidant properties. While there are still limitations to using (2,3-Dimethoxy-phenyl)-(4-methanesulfonyl-piperazin-1-yl)-methanone in lab experiments, there are several future directions for research that could lead to the development of more effective therapies.
Métodos De Síntesis
The synthesis of (2,3-Dimethoxy-phenyl)-(4-methanesulfonyl-piperazin-1-yl)-methanone involves the reaction of 2,3-dimethoxybenzaldehyde with piperazine-1-carboxamide, followed by the addition of methanesulfonyl chloride. This reaction produces (2,3-Dimethoxy-phenyl)-(4-methanesulfonyl-piperazin-1-yl)-methanone as a white solid with a molecular weight of 365.45 g/mol.
Aplicaciones Científicas De Investigación
(2,3-Dimethoxy-phenyl)-(4-methanesulfonyl-piperazin-1-yl)-methanone has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that (2,3-Dimethoxy-phenyl)-(4-methanesulfonyl-piperazin-1-yl)-methanone has antitumor, anti-inflammatory, and antioxidant properties. (2,3-Dimethoxy-phenyl)-(4-methanesulfonyl-piperazin-1-yl)-methanone has also been shown to have potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Nombre del producto |
(2,3-Dimethoxy-phenyl)-(4-methanesulfonyl-piperazin-1-yl)-methanone |
|---|---|
Fórmula molecular |
C14H20N2O5S |
Peso molecular |
328.39 g/mol |
Nombre IUPAC |
(2,3-dimethoxyphenyl)-(4-methylsulfonylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C14H20N2O5S/c1-20-12-6-4-5-11(13(12)21-2)14(17)15-7-9-16(10-8-15)22(3,18)19/h4-6H,7-10H2,1-3H3 |
Clave InChI |
PMMYBTQSGWTCHF-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)S(=O)(=O)C |
SMILES canónico |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-Chloro-phenoxy)-1-[4-(pyridine-4-carbonyl)-piperazin-1-yl]-ethanone](/img/structure/B248329.png)
![[4-(4-Methoxy-benzoyl)-piperazin-1-yl]-(2-methoxy-phenyl)-methanone](/img/structure/B248333.png)

![[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(3-methoxy-phenyl)-methanone](/img/structure/B248335.png)
![(2-Fluoro-phenyl)-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-methanone](/img/structure/B248336.png)



![1-[(4-Methoxyphenyl)sulfonyl]-4-(phenylacetyl)piperazine](/img/structure/B248345.png)
methanone](/img/structure/B248346.png)
![[4-(3-Chloro-benzoyl)-piperazin-1-yl]-(3,4-dimethoxy-phenyl)-methanone](/img/structure/B248348.png)
![[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-pyridin-3-yl-methanone](/img/structure/B248349.png)

![2-(4-Chloro-phenoxy)-1-[4-(3,4,5-trimethoxy-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B248352.png)